N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved through radical trifluoromethylation of carbon-centered radical intermediates.
Cyclization and Functionalization: The final cyclization and functionalization steps involve the use of various reagents and catalysts to introduce the phenyl and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE include:
- 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide .
- 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide .
- N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide .
Uniqueness
The uniqueness of N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15F3N2O2 |
---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H15F3N2O2/c17-16(18,19)10-5-4-6-11(9-10)20-15(22)14-12-7-2-1-3-8-13(12)23-21-14/h4-6,9H,1-3,7-8H2,(H,20,22) |
InChI Key |
NPCBLXUMODDDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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